3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a complex organic compound with a notable molecular structure and diverse applications in scientific research. The compound has the following characteristics:
This compound belongs to the class of indazoles, which are known for their pharmacological properties and utility in medicinal chemistry.
The compound can be sourced from various chemical suppliers such as Aladdin Scientific and Sigma-Aldrich. It is classified under:
These classifications highlight its potential utility in synthetic organic chemistry and drug development.
The synthesis of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole typically involves several key steps:
The reactions may require specific conditions such as controlled temperatures and inert atmospheres to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
Key structural data include bond lengths and angles that can be determined through techniques like X-ray crystallography or NMR spectroscopy. The presence of the dioxaborolane group significantly influences its reactivity and interactions.
The compound is expected to participate in various chemical reactions typical of indazoles and boron-containing compounds:
Reaction conditions such as solvent choice (e.g., polar aprotic solvents), temperature control, and catalyst selection (e.g., palladium catalysts) are critical for optimizing yields.
The mechanism by which 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole exerts its effects is largely dependent on its interactions at the molecular level:
Further studies using techniques like molecular docking and in vitro assays would provide insight into its precise mechanism of action.
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics include:
Key chemical properties include:
Relevant data would typically be obtained from experimental measurements or safety data sheets from suppliers.
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole has several scientific applications:
This compound exemplifies the intersection of organic synthesis and applied chemistry in advancing scientific research and development.
The installation of pinacol boronate esters at the C4 position of 3,5-dimethylindazole scaffolds relies heavily on transition metal-catalyzed cross-coupling. Palladium-catalyzed Miyaura borylation represents the most efficient route, where halogenated precursors undergo coupling with bis(pinacolato)diboron (B₂pin₂). Key to success is the use of palladium catalysts such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride) in aprotic solvents like 1,4-dioxane at 80–100°C [6]. This method achieves >95% conversion for 4-bromo-3,5-dimethyl-1-tosylindazole, with the electron-withdrawing tosyl group enhancing electrophilicity at C4. Catalyst loadings of 2–5 mol% are typical, though lower loadings (0.5 mol%) risk incomplete conversion due to boronate ester hydrolysis [6].
Recent optimization efforts focus on ligand design to suppress protodeboronation. Bulky phosphine ligands (e.g., SPhos) mitigate this side reaction, enabling isolated yields exceeding 85% for the target compound. Kinetic studies reveal that electron-rich palladium complexes accelerate oxidative addition into the C–Br bond but may compromise stability. As such, Pd(dppf)Cl₂ remains optimal for balancing reactivity and stability [6] [1].
Table 1: Catalytic Systems for Indazole C4 Borylation
Precursor | Catalyst (mol%) | Ligand | Solvent | Yield (%) | Side Products |
---|---|---|---|---|---|
4-Bromo-3,5-dimethyl-1-tosylindazole | Pd(dppf)Cl₂ (3) | None | 1,4-Dioxane | 92 | <3% Protodeboronation |
4-Bromo-3,5-dimethyl-1-tosylindazole | Pd(OAc)₂ (5) | SPhos | THF | 88 | 5% Dehalogenation |
4-Iodo-3,5-dimethyl-1-tosylindazole | Pd(dppf)Cl₂ (2) | None | DMSO | 95 | Negligible |
Achieving C4 halogenation of 3,5-dimethylindazole demands precise regiocontrol. The C4 position is electronically deactivated relative to C6/C7, necessitating directed ortho-metalation (DoM) strategies. Treatment with LDA (lithium diisopropylamide) at –78°C generates a C3-stabilized lithiate complex, enabling electrophilic capture at C4. Bromination using N-bromosuccinimide (NBS) at this stage delivers 4-bromo-3,5-dimethylindazole in 70–75% yield [6].
Tosyl protection prior to halogenation is critical: Unprotected indazoles undergo N2-directed C7 bromination, while the N1-tosyl group directs electrophiles exclusively to C4. This orthogonal regioselectivity arises from the tosyl group’s steric bulk, which blocks electrophilic access to C7 and enhances C4 nucleophilicity via inductive effects. Challenges include overbromination at C7 if tosylation is incomplete and sensitivity of the lithiated species to protic impurities. Recent protocols use trimethylsilyl chloride (TMSCl) as a lithiation cofactor, suppressing proton transfer and improving C4-bromide yields to >80% [6].
Table 2: Regioselectivity in Indazole Halogenation
Substrate | Conditions | C4 Product (%) | C7 Product (%) | Other Products (%) |
---|---|---|---|---|
3,5-Dimethylindazole | NBS, DMF, 0°C | <5 | 85 | 10 (Debromination) |
1-Tosyl-3,5-dimethylindazole | LDA, THF, –78°C → NBS | 82 | <1 | 17 (Unreacted) |
1-Tosyl-3,5-dimethylindazole | TMSCl/LDA, THF, –78°C → NBS | 91 | 0 | 9 (Unreacted) |
The tosyl (p-toluenesulfonyl) group serves dual functions: it acts as a directing group for C4 functionalization and prevents N1-mediated side reactions during subsequent transformations. Installation occurs early in the synthetic sequence by reacting 3,5-dimethylindazole with TsCl (tosyl chloride, 1.1 equiv) in pyridine at 0–25°C, achieving near-quantitative yields. Kinetic studies confirm N1 selectivity due to lower steric hindrance versus N2 [2] [6].
Crucially, the tosyl group enhances boronate stability during Miyaura borylation. Unto-sylated analogues undergo rapid protodeboronation under basic conditions (e.g., Pd-catalyzed reactions), whereas the tosyl group’s electron-withdrawing effect reduces electron density at C4, diminishing boronate hydrolysis. However, tosyl introduces challenges in downstream deprotection: Standard conditions (Mg/MeOH, 24h) risk boronate decomposition. Alternative methods using NaOH/THF/H₂O (10:1) at 60°C achieve 90% deprotection yield but require careful pH control to prevent boronic acid deboronation [2] [6].
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group in the target compound is susceptible to hydrolysis, protodeboronation, and transesterification. Hydrolysis is accelerated by protic solvents (e.g., MeOH/H₂O), with NMR studies showing 30% decomposition after 24h at 25°C. Storage under anhydrous conditions at 2–8°C in inert atmosphere extends stability to >6 months [1] [4].
Protodeboronation during cross-coupling is minimized by:
Supply chain data corroborate stability challenges: Suppliers list lead times exceeding 12 months for bulk quantities, reflecting stringent handling requirements during packaging and shipping [1] [4].
Table 3: Boronate Stability Under Storage Conditions
Condition | Temperature (°C) | Time (Months) | Purity (%) | Major Degradant |
---|---|---|---|---|
N₂ atmosphere, anhydrous | 2–8 | 6 | 97 | None detected |
Air, 30% RH | 25 | 1 | 85 | Protodeboronation product |
Argon-sealed, anhydrous | –20 | 12 | 96 | <2% Hydrolysis |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1